rac-(2R,4S)-4-bromo-2-methyloxane

Description

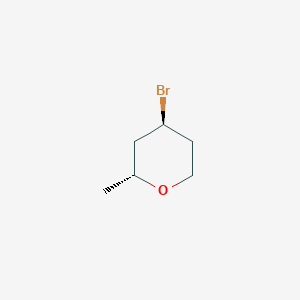

rac-(2R,4S)-4-bromo-2-methyloxane is a brominated oxane derivative characterized by a six-membered oxygen-containing heterocyclic ring (oxane) with substituents at the 2- and 4-positions: a methyl group (C2) and a bromine atom (C4), respectively. The stereodescriptor "rac" indicates that the compound exists as a racemic mixture of the (2R,4S) enantiomer and its (2S,4R) counterpart. The bromine atom introduces electrophilic reactivity, while the methyl group contributes to steric effects, influencing both synthetic pathways and interactions in biological systems .

Properties

CAS No. |

1909286-64-1 |

|---|---|

Molecular Formula |

C6H11BrO |

Molecular Weight |

179.05 |

IUPAC Name |

(2R,4S)-4-bromo-2-methyloxane |

InChI |

InChI=1S/C6H11BrO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |

InChI Key |

XGUHBPURLJMNNN-RITPCOANSA-N |

SMILES |

CC1CC(CCO1)Br |

Isomeric SMILES |

C[C@@H]1C[C@H](CCO1)Br |

Canonical SMILES |

CC1CC(CCO1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-4-bromo-2-methyloxane typically involves the bromination of 2-methyloxane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 4-position of the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are critical for maintaining the stereochemical integrity of the product.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-4-bromo-2-methyloxane can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted oxanes.

Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.

Reduction Reactions: Reduction of the bromine atom can yield the corresponding 4-hydroxy-2-methyloxane.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: 4-hydroxy-2-methyloxane, 4-cyano-2-methyloxane.

Oxidation: 4-oxo-2-methyloxane.

Reduction: 4-hydroxy-2-methyloxane.

Scientific Research Applications

rac-(2R,4S)-4-bromo-2-methyloxane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-4-bromo-2-methyloxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the stereochemistry of the compound play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

Structural Differences: Unlike the oxane ring in rac-(2R,4S)-4-bromo-2-methyloxane, 2-bromo-4'-methoxyacetophenone features a benzene ring with a ketone (acetophenone backbone), a bromine atom at the 2-position, and a methoxy group at the 4-position. Reactivity and Applications:

- The aromatic ketone structure enables conjugation, enhancing stability but reducing ring strain compared to oxanes.

- Bromine in acetophenone derivatives typically participates in nucleophilic aromatic substitution (NAS), whereas bromine in oxanes may favor elimination or ring-opening reactions due to the ether oxygen’s electron-withdrawing effect.

- Both compounds are used as synthetic intermediates, but this compound’s stereochemistry adds complexity to its applications in asymmetric synthesis .

Table 1: Structural and Functional Comparison

| Property | This compound | 2-Bromo-4'-methoxyacetophenone |

|---|---|---|

| Core structure | Oxane ring | Benzene ring with ketone |

| Substituents | C2: methyl; C4: bromine | C2: bromine; C4: methoxy |

| Stereochemistry | Racemic mixture | Achiral |

| Primary reactivity | Electrophilic substitution, ring-opening | NAS, Friedel-Crafts acylation |

| Applications | Chiral intermediates | Pharmaceutical intermediates |

Difenoconazole Stereoisomers

Difenoconazole, a triazole fungicide with two chiral centers, shares stereochemical complexity with this compound. Studies on difenoconazole’s isomers reveal stark differences in biological activity:

- (2R,4S)-difenoconazole at low concentrations (0.03–0.17 mg/L) promotes embryo hatching in Japanese medaka (Oryzias latipes), whereas other isomers inhibit it .

- This highlights how stereochemistry dictates interactions with biological targets (e.g., enzymes involved in steroid biosynthesis). For this compound, analogous stereochemical effects could influence its environmental toxicity or pharmacological activity.

Analytical Techniques for Stereochemical Validation

The determination of absolute configuration in this compound relies on advanced analytical methods:

- X-ray crystallography : Software suites like SHELX and WinGX are critical for refining crystal structures. Flack’s x parameter is preferred over Rogers’ η for enantiomorph-polarity estimation due to its robustness in near-centrosymmetric structures .

- NMR spectroscopy: NOESY and 2D-NMR experiments differentiate diastereomers by spatial proximity of substituents, as demonstrated in difenoconazole studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.